molecular formula C19H26N2O2 B6063591 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one

7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6063591
M. Wt: 314.4 g/mol
InChI Key: RJPRKUMSRUCOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one is a chemical compound with potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological and pharmacological activities.5]decan-6-one.

Mechanism of Action

The mechanism of action of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It may also interact with ion channels and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic activities. It has also been shown to reduce the levels of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its diverse pharmacological activities and potential therapeutic applications. However, its limitations include its relatively complex synthesis process and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Investigating its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
2. Exploring its potential as an analgesic and anti-inflammatory agent.
3. Studying its mechanism of action and potential side effects.
4. Developing more efficient and cost-effective synthesis methods.
5. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its diverse pharmacological activities and potential therapeutic applications make it an attractive target for drug discovery and development. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one involves a multistep process that includes the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 3-methylbenzylamine, followed by the reaction of the resulting intermediate with propionyl chloride and sodium hydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one has potential applications in scientific research, particularly in the field of drug discovery and development. This compound has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. It has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

7-[(3-methylphenyl)methyl]-2-propanoyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-3-17(22)21-11-9-19(14-21)8-5-10-20(18(19)23)13-16-7-4-6-15(2)12-16/h4,6-7,12H,3,5,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPRKUMSRUCOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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